molecular formula C14H21ClO2 B13733915 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol CAS No. 21133-88-0

2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol

Cat. No.: B13733915
CAS No.: 21133-88-0
M. Wt: 256.77 g/mol
InChI Key: OGGGMEBJFMVQHK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol is an organic compound characterized by the presence of a chlorophenyl group attached to a hexane backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol typically involves the reaction of 4-chlorobenzaldehyde with ethylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:

    Step 1: Reaction of 4-chlorobenzaldehyde with ethylmagnesium bromide in anhydrous ether to form the corresponding alcohol.

    Step 2: Reduction of the intermediate with sodium borohydride in methanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of 2-(4-Chlorophenyl)-4-ethylhexanone.

    Reduction: Formation of 2-(4-Chlorophenyl)-4-ethylhexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to produce a physiological response.

    Altering cellular processes: Affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-ethylhexanone: A ketone derivative with similar structural features.

    2-(4-Chlorophenyl)-4-ethylhexane: A fully reduced form of the compound.

    4-Chlorobenzyl alcohol: A simpler alcohol with a chlorophenyl group.

Uniqueness

2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol is unique due to the presence of both hydroxyl groups and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

21133-88-0

Molecular Formula

C14H21ClO2

Molecular Weight

256.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-ethylhexane-2,4-diol

InChI

InChI=1S/C14H21ClO2/c1-4-14(17,5-2)10-13(3,16)11-6-8-12(15)9-7-11/h6-9,16-17H,4-5,10H2,1-3H3

InChI Key

OGGGMEBJFMVQHK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(C)(C1=CC=C(C=C1)Cl)O)O

Origin of Product

United States

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